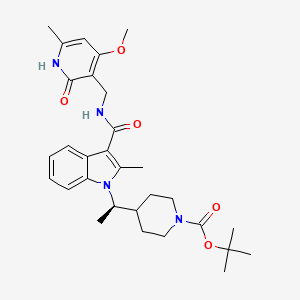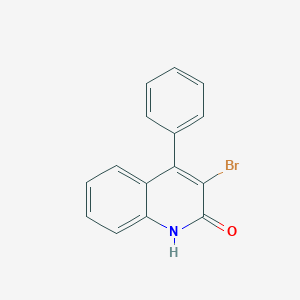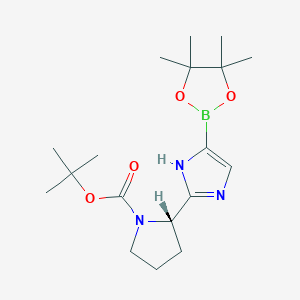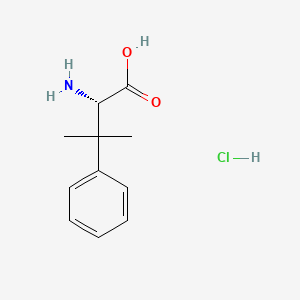![molecular formula C12H7ClN4O4S B11829865 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)
1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is an organic compound with the molecular formula C13H8ClN3O4S It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of benzenesulfonyl, chloro, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: The core structure can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Nitro Group: Nitration of the pyrazolo[3,4-b]pyridine core can be achieved using nitric acid or other nitrating agents under controlled conditions.
Sulfonylation: The final step involves the sulfonylation of the compound with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, to form sulfone derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Sulfone Derivatives: Formed by oxidation of the benzenesulfonyl group.
Applications De Recherche Scientifique
1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the nitro, chloro, and benzenesulfonyl groups can influence its binding affinity and specificity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-(benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness
1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, can significantly influence its electronic properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H7ClN4O4S |
|---|---|
Poids moléculaire |
338.73 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-chloro-5-nitropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H7ClN4O4S/c13-11-9-6-15-16(12(9)14-7-10(11)17(18)19)22(20,21)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
JRTLJQDNROSAJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C3=NC=C(C(=C3C=N2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)


![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)






![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol](/img/structure/B11829851.png)
